Sodium alginate
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Overview
Description
Sodium alginate is a naturally occurring polysaccharide derived from brown seaweed. It is a linear copolymer composed of D-mannuronic acid and L-guluronic acid residues. This compound is known for its biocompatibility, biodegradability, and ability to form gels, making it valuable in various industries, including food, pharmaceuticals, and biotechnology .
Mechanism of Action
Target of Action
Sodium alginate, also known as alginic acid sodium salt or natriumglucuronat, is a hydrophilic or anionic polysaccharide isolated from certain brown seaweed . It is present in the cell walls of brown algae where it forms a viscous gel when binding with water . The primary targets of this compound are the gastrointestinal tract and the cells or enzymes that can be immobilized within its matrix .
Mode of Action
This compound interacts with its targets by forming a physical barrier. In the case of gastroesophageal reflux, this compound inhibits the reflux by creating a physical barrier in the presence of gastric acid . This barrier prevents the backflow of stomach acid into the esophagus, thereby alleviating symptoms of heartburn and acid reflux . In the context of cell or enzyme immobilization, the alginate matrix can be liquefied by the addition of a chelating agent, making possible the recovery of developing colonies without affecting their continued growth .
Biochemical Pathways
This compound primarily affects the biochemical pathways related to gastroesophageal reflux and cell or enzyme immobilization. It forms a gel-like raft on top of the stomach contents, which acts as a physical barrier to prevent the reflux of gastric contents into the esophagus . In terms of cell or enzyme immobilization, this compound provides a biocompatible matrix that allows for the encapsulation and immobilization of cells or enzymes . This has uses in bioproduction and bioremediation processes .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by its chemical structure and physical properties. This compound is a gelling and nontoxic anionic polysaccharide . The carboxylic acid groups on the alginic acid chain render it insoluble in water. Converting alginic acid to its sodium form enables it to solubilize in water easily .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to form a physical barrier and its role in cell or enzyme immobilization. In the gastrointestinal tract, the formation of a physical barrier can help alleviate symptoms of heartburn and acid reflux . In the context of cell or enzyme immobilization, this compound allows for the encapsulation and immobilization of cells or enzymes, which can be beneficial in bioproduction and bioremediation processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the alginate content of brown seaweed varies depending on environmental conditions such as salinity, temperature, wave-current, species, the season of harvesting, and the method of extraction used . Furthermore, this compound dissolves more slowly and forms a thick solution in cold water . These factors can impact the yield and quality of this compound, thereby influencing its action and efficacy.
Biochemical Analysis
Biochemical Properties
Sodium alginate interacts with divalent cations such as calcium, leading to gelation . This property makes it useful for cell encapsulation and immobilization . It is also used in the preparation of colloidal biodegradable structures such as gels, biofilms, beads, nanoparticles, and microcapsules .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been used as a matrix for three-dimensional tissue cultures . It is also used in cell transplantation for diabetes . Alginate-based hydrogels have been used as drug delivery vehicles in cancer treatment .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form gels in the presence of divalent cations . This property allows it to encapsulate cells and other biomolecules, influencing their behavior and interactions .
Temporal Effects in Laboratory Settings
Over time, this compound shows stability and degradation properties. Compared to this compound, alginic acid breaks down much more quickly . The degradation of this compound can occur in the presence of reducing substances at a neutral pH as well as when there are acids or bases present .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models. For instance, it has been shown to have antiviral properties, with its inhibitory effect on the rabies virus shown to be dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a significant component of the biofilms produced by the bacterium Pseudomonas aeruginosa . The biofilm and P. aeruginosa have a high resistance to antibiotics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its solubilization in water . Its distribution can be influenced by its interactions with other biomolecules, such as divalent cations .
Subcellular Localization
The subcellular localization of this compound is influenced by its physicochemical properties. As a hydrophilic molecule, it is likely to be found in the aqueous compartments of cells . Its ability to form gels in the presence of divalent cations may also influence its localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium alginate is typically extracted from brown seaweed through an alkaline extraction process. The seaweed is first chopped and mixed with a hot alkali solution, usually sodium carbonate. This process dissolves the alginate into this compound, forming a thick slurry. The slurry is then filtered to remove insoluble residues, primarily cellulose .
Industrial Production Methods: In industrial settings, the extraction process is scaled up, and additional steps such as precipitation, washing, and drying are employed to purify the this compound. The final product is available in various forms, including powder, granules, and filaments .
Chemical Reactions Analysis
Types of Reactions: Sodium alginate undergoes several types of chemical reactions, including:
Ionic Cross-Linking: This is the most common reaction, where this compound reacts with divalent cations like calcium ions to form a gel.
Oxidation and Reduction: this compound can be oxidized to form alginate derivatives with different properties.
Common Reagents and Conditions:
Calcium Chloride: Used for ionic cross-linking to form calcium alginate gels.
Sodium Periodate: Used for oxidation reactions to create alginate derivatives.
Major Products Formed:
Calcium Alginate: Formed through ionic cross-linking, used in biomedical applications.
Oxidized Alginate: Formed through oxidation, used in various industrial applications.
Scientific Research Applications
Sodium alginate has a wide range of scientific research applications:
Comparison with Similar Compounds
Calcium Alginate: Formed from sodium alginate through ionic cross-linking with calcium ions.
Chitosan: Another biopolymer with similar biocompatibility and biodegradability.
Uniqueness of this compound: this compound is unique due to its ability to form gels in the presence of divalent cations, its biocompatibility, and its versatility in various applications ranging from food technology to biomedical engineering .
Properties
CAS No. |
9005-38-3 |
---|---|
Molecular Formula |
C6H9NaO7 |
Molecular Weight |
216.12 g/mol |
IUPAC Name |
sodium;(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2+,3+,4-,6?;/m0./s1 |
InChI Key |
MSXHSNHNTORCAW-KSSASCOMSA-M |
SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
Color/Form |
Cream-colored powder Filamentous or granular solid or powde |
physical_description |
Dry Powder Cream-colored solid; [Merck Index] Yellow-brown powder; [MSDSonline] |
solubility |
Insol in alc, chloroform, ether, aq acid soln below ph 3, and in hydro-alcoholic soln greater than 30% wt/wt Sol in water forming viscous, colloidal soln |
Synonyms |
alginate Alginate, Barium Alginate, Calcium Alginate, Copper Alginate, Potassium Alginate, Sodium Alginate, Sodium Calcium Alginates alginic acid, barium salt alginic acid, calcium salt alginic acid, copper salt alginic acid, potassium salt alginic acid, sodium salt Alloid G barium alginate calcium alginate Calcium Alginate, Sodium calginat copper alginate Kalrostat Kalrostat 2 Kaltostat poly(mannuronic acid), sodium salt potassium alginate sodium alginate sodium calcium alginate Vocoloid Xantalgin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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